2,3'-Biquinoline, 2'-chloro-

Catalog No.
S15197940
CAS No.
58130-42-0
M.F
C18H11ClN2
M. Wt
290.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3'-Biquinoline, 2'-chloro-

CAS Number

58130-42-0

Product Name

2,3'-Biquinoline, 2'-chloro-

IUPAC Name

2-chloro-3-quinolin-2-ylquinoline

Molecular Formula

C18H11ClN2

Molecular Weight

290.7 g/mol

InChI

InChI=1S/C18H11ClN2/c19-18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H

InChI Key

JLGUQOKQSLYEEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3Cl

2,3'-Biquinoline, 2'-chloro- is a heterocyclic aromatic compound characterized by its structure, which consists of two linked quinoline units at the 2 and 3 positions, with a chlorine atom substituted at the 2' position. This compound is recognized for its diverse biological activities and is often utilized in medicinal chemistry and various industrial applications. The presence of the chlorine atom enhances its reactivity and biological properties, making it a subject of interest in both synthetic and pharmaceutical chemistry .

  • Substitution Reactions: The chlorine atom can be replaced with other functional groups, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo redox reactions, altering its oxidation state.
  • Condensation Reactions: It can react with other compounds to form larger heterocyclic systems.

Common reagents involved in these reactions include nucleophiles for substitution, oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and catalysts like 4-(N,N-dimethylamino)pyridine for condensation reactions. The products formed depend on the specific conditions and reagents used .

Research indicates that 2,3'-Biquinoline, 2'-chloro- exhibits significant biological activities, including antimicrobial and anticancer properties. The introduction of the chlorine atom into its structure has been shown to enhance its biological efficacy. For example, compounds with similar structures have demonstrated improved interactions with biological targets due to the steric and electronic effects of the chlorine substituent . Its mechanism of action typically involves modulation of specific enzymes or receptors within biological pathways.

The synthesis of 2,3'-Biquinoline, 2'-chloro- can be achieved through several methods:

  • Microwave-Assisted Synthesis: A common method involves reacting 2-chloro-3-formyl quinoline with active methylene compounds under microwave irradiation, catalyzed by DMAP. This approach yields high purity and product yield.
  • Conventional Heating Methods: Traditional heating methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques.
  • Industrial Production: Large-scale synthesis typically mirrors laboratory methods but is optimized for efficiency and yield through continuous flow techniques or enhanced reaction conditions .

The applications of 2,3'-Biquinoline, 2'-chloro- span several fields:

  • Medicinal Chemistry: It serves as a precursor for drug development due to its potential therapeutic properties.
  • Industrial Chemistry: The compound is utilized in the production of dyes and pigments.
  • Research: It acts as a building block for synthesizing more complex heterocyclic compounds with potential biological activities .

Interaction studies reveal that the chlorine substituent significantly influences the compound's binding affinity to various biological targets. This includes enhanced interaction with proteins due to steric effects or electronic properties that modify how the molecule engages with amino acid residues in binding sites. Such modifications can lead to increased or decreased biological activity depending on the specific context of interaction .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,3'-Biquinoline, 2'-chloro-, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2,2'-BiquinolineNo substitution at the 2' positionDifferent reactivity profile
8,8'-BiquinolineSubstitutions at the 8 positionsPotentially different biological activities
3,6'-BiquinolineSubstitutions at the 3 and 6 positionsVarying pharmacological profiles

Uniqueness: The unique substitution pattern of 2,3'-Biquinoline, 2'-chloro-, particularly the presence of a chlorine atom at the 2' position, imparts distinct chemical and biological properties that differentiate it from other biquinoline derivatives. This specificity enhances its utility in targeted applications within medicinal chemistry and industrial processes .

The synthesis of 2,3'-biquinoline, 2'-chloro- derivatives has been significantly enhanced through the implementation of microwave-assisted cyclization techniques, which demonstrate superior performance compared to conventional thermal approaches in multiple critical parameters [2]. Microwave-assisted synthesis employs electromagnetic radiation to generate rapid, uniform heating throughout the reaction medium, resulting in dramatically reduced reaction times and improved product yields [2].

Research findings indicate that microwave-assisted cyclization of quinoline precursors achieves reaction completion within 5-10 minutes, compared to conventional thermal methods requiring 2-6 hours [3]. The enhanced efficiency stems from the direct molecular heating mechanism inherent in microwave irradiation, which eliminates thermal gradients and promotes more uniform energy distribution throughout the reaction mixture [3]. Temperature control in microwave-assisted synthesis ranges from 150-180°C, while thermal approaches typically require higher temperatures of 160-200°C to achieve comparable conversion rates [3].

The comparative analysis of synthetic methodologies reveals substantial yield improvements when employing microwave techniques. Microwave-assisted Skraup synthesis achieves yields of 75-90%, representing a significant enhancement over thermal Skraup synthesis yields of 60-80% [2] [3]. Similarly, microwave-facilitated Friedlander synthesis demonstrates yields of 70-85% compared to thermal Friedlander synthesis yields of 55-75% [3].

Synthesis MethodReaction TimeTemperature (°C)Yield Range (%)Energy Efficiency
Microwave-Assisted (Skraup)5-10 minutes150-18075-90High
Thermal (Skraup)2-6 hours160-20060-80Low
Microwave (Friedlander)4-11 minutes120-16070-85High
Thermal (Friedlander)3-5 hours140-18055-75Medium
Microwave (Solvent-Free)3-6 minutes140-17080-95Very High
Thermal (Solvent-Free)2-4 hours160-20065-80Medium

The mechanism underlying microwave-enhanced cyclization involves the selective absorption of microwave energy by polar molecules and ionic species within the reaction mixture [2]. This selective heating promotes rapid formation of key intermediates while minimizing thermal decomposition pathways that commonly occur under prolonged conventional heating conditions [3]. The enhanced reaction kinetics observed in microwave-assisted synthesis contribute to improved regioselectivity and reduced formation of undesired side products [2].

Conventional thermal approaches, while historically significant, exhibit several limitations including extended reaction times, higher energy consumption, and increased potential for thermal degradation of sensitive intermediates [4]. Thermal cyclization of 2-azahexatriene systems generated from 2-alkenyl acylanilines with phosphorus oxychloride in toluene or xylene demonstrates moderate yields but requires prolonged heating periods [4]. The thermal approach achieves quinoline formation through a three-step sequence involving iminium salt formation, intramolecular cyclization, and subsequent aromatization with hydrogen chloride elimination [4].

Research demonstrates that microwave-assisted synthesis provides energy efficiency improvements of 11-19% compared to conventional heating methods for specific quinoline derivatives [5]. The superior performance of microwave techniques extends beyond simple yield improvements to encompass enhanced reproducibility, reduced reaction times, and improved overall synthetic efficiency [3].

Vilsmeier-Haack Formylation in Precursor Functionalization

The Vilsmeier-Haack formylation reaction serves as a critical methodology for precursor functionalization in the synthesis of 2,3'-biquinoline, 2'-chloro- derivatives [6] [7]. This transformation involves the reaction of substituted formamides with phosphorus oxychloride and electron-rich arenes to produce aryl aldehydes or ketones, which subsequently serve as essential building blocks for quinoline construction [6].

The mechanistic pathway of Vilsmeier-Haack formylation begins with the formation of a substituted chloroiminium ion, commonly referred to as the Vilsmeier reagent, through the reaction of a substituted amide with phosphorus oxychloride [6]. This electrophilic species then undergoes nucleophilic attack by the electron-rich aromatic substrate, generating an iminium ion intermediate that hydrolyzes during workup to yield the corresponding aldehyde or ketone product [6].

In the context of 2,3'-biquinoline, 2'-chloro- synthesis, Vilsmeier-Haack formylation enables the preparation of 2-chloroquinoline-3-carbaldehyde derivatives through the treatment of N-arylacetamides with dimethylformamide and phosphorus oxychloride [7] [8]. These formylated intermediates subsequently undergo nucleophilic substitution reactions with piperidine or morpholine to generate 2-(piperidin-1-yl) and 2-(morpholin-1-yl) quinoline-3-carbaldehydes [8].

The optimization of Vilsmeier-Haack formylation conditions for quinoline precursor synthesis requires careful consideration of multiple parameters including catalyst selection, temperature control, and reaction time [7]. Research indicates that the incorporation of 4-(N,N-dimethylamino)pyridine as a co-catalyst enhances both reaction rate and product selectivity . The formylation typically proceeds at temperatures ranging from 60-110°C with reaction times of 1-5 hours, depending on the specific substrate and catalyst system employed [7].

SubstrateCatalystTemperature (°C)Time (hours)Yield (%)Selectivity
N-methylformanilidePOCl₃80-1002-465-75C-3 formylation
N,N-dimethylformamide (DMF)POCl₃ + DMAP60-801-270-85C-3 formylation
N-formylmorpholinePOCl₃90-1103-560-70C-3 formylation
N-formylpiperidinePOCl₃ + ZnCl₂70-902-375-90C-3 formylation

The regioselectivity of Vilsmeier-Haack formylation in quinoline systems demonstrates preferential substitution at the C-3 position, which proves advantageous for subsequent coupling reactions leading to biquinoline formation [7]. The electron-rich nature of the quinoline nitrogen activates adjacent positions toward electrophilic attack, facilitating selective formylation under mild conditions [7].

Substrate scope studies reveal that Vilsmeier-Haack formylation accommodates a wide range of substituted acetanilides, with electron-donating groups generally enhancing reactivity while electron-withdrawing substituents may require more forcing conditions [7]. The presence of ortho-substitution patterns influences both reaction rate and regioselectivity, with steric factors playing a significant role in determining the preferred site of formylation [7].

The synthetic utility of Vilsmeier-Haack formylation extends to the preparation of various heterocyclic aldehydes that serve as versatile intermediates for further transformations [9]. The aldehyde functionality introduced through this methodology enables subsequent condensation reactions, reductive amination procedures, and Grignard additions that facilitate the construction of complex biquinoline architectures [8].

Schiff Base Intermediate Utilization in Quinoline Coupling Reactions

Schiff base intermediates play a pivotal role in quinoline coupling reactions, serving as versatile building blocks for the construction of 2,3'-biquinoline, 2'-chloro- derivatives through various mechanistic pathways [10] [11]. These imines, characterized by the presence of a carbon-nitrogen double bond, are readily formed through the condensation of aldehydes or ketones with primary amines under mild conditions [11].

The synthesis of Schiff base intermediates from quinoline-3-carbohydrazide with substituted benzaldehydes has been extensively investigated for the preparation of metal complexes and biologically active compounds [11]. The condensation reaction between 2-oxo-3-formyl quinoline and various primary amines in hot ethanol yields substituted Schiff bases in good yields, demonstrating the versatility of this approach [10].

Research demonstrates that the behavior of 2-oxo-3-formyl quinoline toward 2-aminothiophenol under refluxing conditions initially produces a Schiff base intermediate that subsequently cyclizes through the sulfur atom to generate a five-membered ring structure [10]. This cyclization process exemplifies the utility of Schiff base intermediates in facilitating ring-forming reactions that lead to complex heterocyclic architectures [10].

The mechanistic pathway involving Schiff base intermediates typically proceeds through initial imine formation followed by intramolecular cyclization or intermolecular coupling reactions [10]. The azomethine nitrogen in Schiff bases serves as a nucleophilic center that can participate in various coupling reactions, while the presence of additional functional groups such as hydroxyl or thiol groups can facilitate further cyclization processes [11].

Spectroscopic characterization of Schiff base intermediates reveals characteristic features including the azomethine carbon-nitrogen stretch in infrared spectroscopy and the corresponding proton signal in nuclear magnetic resonance spectroscopy [11]. The azomethine proton typically appears at 9.3 parts per million in proton nuclear magnetic resonance spectra and represents the most affected signal upon complexation with metal ions [11].

The coordination behavior of Schiff base ligands derived from quinoline precursors demonstrates preferential binding through the azomethine nitrogen and carbonyl oxygen atoms [11]. This coordination pattern enables the formation of stable metal complexes that can serve as catalysts for further synthetic transformations or as intermediates in coupling reactions [11].

Optimization studies reveal that Schiff base formation is favored under slightly acidic conditions with catalytic amounts of acetic acid [10]. The use of molecular sieves or other dehydrating agents enhances the reaction efficiency by removing water formed during the condensation process [10]. Reaction temperatures typically range from 60-100°C with reaction times of 2-6 hours depending on the specific substrates employed [10].

The synthetic utility of Schiff base intermediates extends to their participation in multicomponent reactions that enable the direct construction of quinoline frameworks [12]. These one-pot procedures combine Schiff base formation with subsequent cyclization reactions to generate substituted quinolines in a single synthetic operation [12].

Solvent-Free Synthesis Optimization Strategies

Solvent-free synthesis represents a paramount approach for optimizing the preparation of 2,3'-biquinoline, 2'-chloro- derivatives, offering significant advantages in terms of environmental sustainability, reaction efficiency, and product purity [13] [14]. This methodology eliminates the need for organic solvents while maintaining or improving reaction yields and selectivity through careful optimization of reaction parameters [14].

The implementation of solvent-free conditions in quinoline synthesis has been demonstrated through the direct condensation of o-nitrobenzaldehyde with enolizable ketones using tin chloride dihydrate under microwave irradiation [13]. This approach achieves quinoline formation without requiring the preparation and isolation of o-amino carbonyl precursors, thereby simplifying the overall synthetic sequence [13].

Temperature optimization studies reveal that solvent-free quinoline synthesis exhibits optimal performance within the temperature range of 140-180°C [13]. Below this range, reaction rates become prohibitively slow, while temperatures exceeding 180°C may lead to thermal decomposition of sensitive intermediates [13]. The precise temperature control achievable through microwave heating enables operation within this optimal window while maintaining consistent results [13].

Reaction time optimization demonstrates that solvent-free synthesis under microwave conditions achieves completion within 3-10 minutes, representing a dramatic improvement over conventional heating methods [13] [14]. The rapid heating and uniform energy distribution characteristic of microwave irradiation contribute to enhanced reaction kinetics and reduced formation of side products [13].

ParameterOptimal RangeEffect on YieldYield Improvement (%)
Temperature140-180°CIncreases up to 170°C then decreases15-25
Reaction Time3-10 minutesIncreases rapidly then plateaus20-30
Catalyst Loading5-15 mol%Linear increase up to 10 mol%10-20
Microwave Power300-600WOptimal at 400-500W25-35
Substrate Ratio1:1.2-1.5Optimal at 1:1.210-15
Solid SupportSilica gel/AluminaSilica gel superior15-20

Catalyst loading optimization reveals that Lewis acid catalysts such as zinc chloride dihydrate or tin chloride dihydrate perform optimally at concentrations of 5-15 mol% [13]. Higher catalyst loadings do not provide proportional improvements in yield while potentially complicating product purification [13]. The role of these catalysts involves facilitating enolate formation from enolizable ketones and promoting subsequent condensation with the aromatic amine component [13].

Microwave power optimization studies indicate that power levels of 400-500 watts provide optimal results for most solvent-free quinoline syntheses [13]. Lower power levels result in insufficient heating and prolonged reaction times, while higher power levels may cause overheating and thermal decomposition [13]. The dynamic control of microwave power enables precise temperature regulation throughout the reaction course [2].

Solid support utilization represents another critical optimization parameter, with silica gel and alumina demonstrating superior performance compared to other supports [13]. These materials provide high surface area for enhanced mass transfer while maintaining chemical inertness under reaction conditions [13]. The pore structure and surface chemistry of these supports facilitate substrate adsorption and product desorption, contributing to improved reaction efficiency [13].

Substrate ratio optimization reveals that slight excess of the amine component (1:1.2 molar ratio) enhances conversion efficiency while minimizing the formation of undesired side products [13]. This optimized stoichiometry accounts for potential volatilization losses and ensures complete consumption of the limiting reagent [13].

Chloroquine-Resistant Strain Activity Correlation Studies

The development of chloroquine resistance in Plasmodium falciparum represents one of the most significant challenges in antimalarial chemotherapy, with resistance now widespread across most malaria-endemic regions [9] [10]. The resistance mechanism primarily involves mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene, which affects drug accumulation within the parasite digestive vacuole [11] [10]. However, biquinoline derivatives, including 2,3'-biquinoline, 2'-chloro-, demonstrate promising activity against chloroquine-resistant strains through mechanisms that appear to bypass traditional resistance pathways.

Clinical isolate testing reveals that bisquinoline antimalarials maintain significant activity against multiple chloroquine-resistant strains. The enantiomeric bisquinoline trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine showed superior performance against chloroquine-resistant isolates, with the S,S enantiomer (Ro 47-7737) demonstrating a resistance index of 1.8 compared to 3.4 for the R,R enantiomer [12]. This low resistance index indicates minimal cross-resistance with chloroquine, suggesting that biquinoline derivatives operate through distinct molecular pathways.

Comprehensive resistance correlation studies demonstrate that biquinoline compounds exhibit reduced cross-resistance patterns compared to conventional quinolines. A series of novel bisquinoline compounds comprising N1-(7-chloroquinolin-4-yl) ethane-1,2-diamine derivatives displayed resistance factors ranging from 0.57 to 4.71 against the chloroquine-resistant K1 strain, contrasting sharply with chloroquine's resistance factor of 51 [13]. Among this series, compounds 4 and 7 exhibited 1.8-fold and 10.6-fold superior activity compared to chloroquine against the K1 strain, with IC50 values of 0.137 ± 0.014 and 0.026 ± 0.007 micromolar, respectively [13].

The mechanistic basis for reduced cross-resistance appears related to the dual-targeting approach employed by biquinoline derivatives. Unlike chloroquine, which primarily targets hemozoin formation, bisquinoline compounds may simultaneously inhibit hemozoin crystallization and interfere with chloroquine resistance mechanisms [11]. This dual-function approach has been demonstrated in dibemequine derivatives, which showed minimal cross-resistance with chloroquine in the K1 strain and exhibited resistance indices below 2 against multiple chloroquine-resistant strains including K1, Dd2, W2, and RSA11 [11].

Table 2: Activity Profiles Against Chloroquine-Resistant Plasmodium falciparum Strains

Compound ClassIC50 vs 3D7 (nM)IC50 vs K1 (nM)Resistance IndexReference
Chloroquine10.725551.0 [13]
Bisquinoline compound 478 ± 8137 ± 141.8 [13]
Bisquinoline compound 724 ± 326 ± 71.1 [13]
Ro 47-7737 (S,S enantiomer)Not specifiedNot specified1.8 [12]
Dibemequine compoundsVariableVariable< 2.0 [11]

Geographic distribution studies of chloroquine resistance reveal that while resistance has spread to nearly all malaria-endemic areas, certain regions maintain chloroquine sensitivity [9] [10]. Central America west of the Panama Canal, Haiti, and the Dominican Republic continue to show chloroquine-sensitive Plasmodium falciparum populations [9]. However, the emergence of partial artemisinin resistance in Southeast Asia, South America, and East Africa underscores the critical need for novel antimalarials like 2,3'-biquinoline, 2'-chloro- that demonstrate activity against multiple resistance phenotypes [9].

The correlation between structural modifications and resistance circumvention has been systematically investigated. Substitution patterns on the biquinoline scaffold significantly influence activity against resistant strains, with 7-chloro substitution and specific linker configurations providing optimal resistance-breaking capabilities [13]. The 2'-chloro substitution in 2,3'-biquinoline, 2'-chloro- represents a strategic modification that enhances both antimalarial potency and resistance-circumvention properties through favorable electronic and steric effects [7].

Apoptotic Pathway Modulation in Protozoan Parasites

The role of apoptotic pathway modulation in protozoan parasite biology represents a complex and evolving area of research, with growing evidence suggesting that programmed cell death mechanisms significantly influence parasite-host interactions and treatment outcomes [14]. While traditional antimalarial mechanisms focus on metabolic disruption and organellar damage, emerging research indicates that compounds like 2,3'-biquinoline, 2'-chloro- may also modulate apoptotic pathways within both parasites and host cells.

Protozoan parasites, including Plasmodium species, have evolved sophisticated mechanisms to modulate host cell apoptosis as part of their survival strategy [14]. During infection, programmed cell death serves as an important effector mechanism of innate and adaptive host responses to parasites, while parasites simultaneously exploit or inhibit apoptotic pathways to facilitate their survival in hostile environments [14]. This dual role creates therapeutic opportunities for compounds that can selectively induce apoptosis in parasites while preserving host cell viability.

The Bcl-2 family of proteins plays a central role in apoptotic regulation, consisting of both anti-apoptotic members (such as Bcl-2 and Bcl-XL) and pro-apoptotic members (including Bax and Bak) [15] [16]. Quinoline derivatives, particularly dimeric structures similar to 2,3'-biquinoline, 2'-chloro-, have demonstrated capacity to interact with Bcl-2 family proteins and modulate apoptotic pathways [17]. A comprehensive study of polyquinoline derivatives revealed that 5 out of 28 synthesized compounds successfully restored cell death in 3T3 cells overexpressing Bcl-XL following serum starvation, with dimeric quinoline derivatives showing superior activity compared to trimeric analogs [17].

The mechanism of apoptotic pathway modulation involves multiple cellular targets and signaling cascades. Pro-apoptotic proteins such as Bax undergo conformational changes upon apoptotic stimulation, leading to mitochondrial outer membrane permeabilization and cytochrome c release [18] [19]. This process activates caspase cascades, ultimately resulting in cell death [18]. Importantly, alternative apoptotic pathways exist that operate independently of the conventional cytochrome c/Apaf-1/caspase-9 apoptosome, suggesting multiple potential targets for therapeutic intervention [20] [21].

Table 3: Apoptotic Pathway Targets and Quinoline Derivative Interactions

Target ProteinFunctionQuinoline InteractionTherapeutic ImplicationReference
Bcl-XLAnti-apoptoticBinding inhibitionEnhanced parasite death [17]
Bcl-2Anti-apoptoticTranscriptional downregulationIncreased apoptosis sensitivity [22]
BaxPro-apoptoticConformational activationMitochondrial permeabilization [18] [19]
Caspase-9Apoptosis executorDirect/indirect activationCaspase cascade initiation [21] [23]
Cytochrome cApoptosome componentRelease facilitationAlternative pathway activation [21]

Caspase activation represents a critical downstream event in apoptotic pathway modulation. Research demonstrates that caspase-9 can be activated through multiple mechanisms, including both cytochrome c-dependent and cytochrome c-independent pathways [21] [23]. In murine cells exposed to tumor necrosis factor alpha, caspase-9 processing occurs prior to mitochondrial cytochrome c release, with active caspase-8 capable of directly cleaving and activating procaspase-9 [23]. This finding suggests that quinoline derivatives may modulate apoptosis through multiple entry points in the caspase cascade.

The therapeutic implications of apoptotic pathway modulation extend beyond direct parasite killing to include enhancement of host immune responses and prevention of immune evasion strategies employed by protozoan parasites [14]. Parasites often manipulate host cell apoptosis to create favorable environments for replication and dissemination, making the restoration of normal apoptotic function a valuable therapeutic strategy [14]. Compounds that can selectively induce apoptosis in infected cells while preserving healthy tissue represent promising approaches for treating parasitic infections.

The molecular specificity required for effective apoptotic pathway modulation necessitates careful consideration of compound design and target selectivity. The structural features of 2,3'-biquinoline, 2'-chloro- that contribute to Bcl-2 family protein interactions likely include the planar aromatic system capable of π-stacking interactions and hydrogen bonding through the nitrogen atoms and chlorine substituent [7] [17]. These interactions may disrupt protein-protein interactions within the Bcl-2 family, shifting the balance toward pro-apoptotic signaling.

Synergistic Effects with Antiretroviral Therapies in Co-Infection Models

The overlap of malaria and human immunodeficiency virus (HIV) endemic regions in sub-Saharan Africa has created significant therapeutic challenges, with co-infection prevalence ranging from 0.7% to 47.5% overall across different populations [24] [25]. HIV-infected individuals demonstrate increased susceptibility to frequent malaria attacks, necessitating concurrent administration of antimalarial and antiretroviral therapies [26] [25]. This therapeutic complexity creates opportunities for drug-drug interactions that may either enhance or compromise treatment efficacy.

Pharmacokinetic interactions between antimalarial and antiretroviral drugs significantly impact treatment outcomes in co-infected patients. Studies investigating artemether-lumefantrine co-administration with antiretrovirals reveal substantial alterations in drug exposure profiles [27] [28]. Efavirenz-based antiretroviral therapy reduces lumefantrine exposure by 69.9%, while nevirapine decreases exposure by 25.2% [27]. Conversely, lopinavir/ritonavir increases lumefantrine exposure by 439%, demonstrating the bidirectional nature of these interactions [27].

The clinical implications of these pharmacokinetic alterations extend to treatment efficacy and resistance development. Children receiving efavirenz-based antiretroviral therapy demonstrate 10-fold lower day 7 lumefantrine concentrations compared to those on lopinavir/ritonavir-based regimens, correlating with approximately 4-fold higher odds of recurrent malaria by day 28 [28]. These findings underscore the critical importance of understanding drug interactions when developing combination therapies involving compounds like 2,3'-biquinoline, 2'-chloro-.

Synergistic effects have been demonstrated between certain antimalarial and antiretroviral combinations, offering therapeutic advantages in co-infection management. A bifunctional HIV-1 antagonist (2DLT) showed synergistic or strong synergistic effects when combined with various antiretroviral drugs, including nucleoside reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and protease inhibitors [29]. The combination approach resulted in enhanced antiviral activity against both X4 and R5 HIV-1 strains, including drug-resistant variants [29].

Table 4: Pharmacokinetic Interactions in Malaria-HIV Co-Infection

Antiretroviral DrugEffect on LumefantrineEffect on DihydroartemisininClinical OutcomeReference
Efavirenz69.9% decrease71.7% decrease4-fold higher malaria recurrence [27] [28]
Nevirapine25.2% decrease41.3% decreaseModerate efficacy reduction [27]
Lopinavir/ritonavir439% increase59.7% decreaseComplex efficacy profile [27]
CotrimoxazoleVariableVariableGenerally protective [25]

The mechanism underlying synergistic effects appears to involve multiple pathways, including enhanced drug accumulation, complementary target inhibition, and reduced resistance development. Quinoline antimalarials have demonstrated investigational potential as HIV-1/AIDS therapeutics through effects on HIV-1 replication, virus response to antiretroviral drugs, and intracellular antiretroviral drug concentrations [30]. These multitarget effects suggest that appropriately designed biquinoline derivatives could provide dual therapeutic benefits in co-infected patients.

Drug efflux pump modulation represents another mechanism through which antimalarial-antiretroviral synergy may occur. Quinoline compounds can influence the functional activity of drug efflux pumps, potentially enhancing intracellular accumulation of antiretroviral drugs [30]. This mechanism could partially explain the synergistic effects observed with certain combinations and suggests that 2,3'-biquinoline, 2'-chloro- might exhibit similar properties.

Current treatment guidelines for malaria-HIV co-infection recommend artemisinin-based combination therapy and cotrimoxazole prophylaxis as standard approaches [24] [25]. However, concurrent administration of cotrimoxazole and sulfadoxine-pyrimethamine in HIV-infected pregnant women is not recommended due to high risk of sulfonamide toxicity [25]. These limitations highlight the need for alternative therapeutic approaches that could include novel compounds like 2,3'-biquinoline, 2'-chloro-.

The development of multipurpose drugs active against both Plasmodium species and HIV represents an emerging therapeutic strategy [31]. Antiretroviral protease inhibitors (ARPIs) have shown antimalarial activity through inhibition of plasmepsins in malaria parasites, demonstrating the feasibility of dual-target approaches [31]. This concept supports the potential development of 2,3'-biquinoline, 2'-chloro- derivatives with enhanced activity against both pathogens.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

290.0610761 g/mol

Monoisotopic Mass

290.0610761 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-11

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